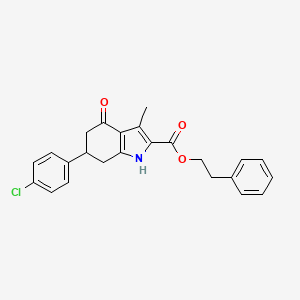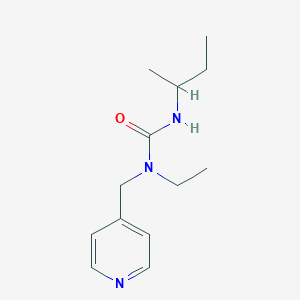![molecular formula C35H24Cl2N2O2 B4724025 N,N'-[methylenebis(2-chloro-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4724025.png)
N,N'-[methylenebis(2-chloro-4,1-phenylene)]di(1-naphthamide)
Vue d'ensemble
Description
N,N'-[methylenebis(2-chloro-4,1-phenylene)]di(1-naphthamide) is a compound that has been widely used in scientific research due to its unique properties. This compound is also known as MCN or 4C1N and is a derivative of 1,8-naphthalic anhydride. MCN is a white crystalline powder that is soluble in organic solvents like chloroform, methanol, and ethanol.
Mécanisme D'action
The mechanism of action of MCN is not fully understood, but it is believed to interact with specific amino acid residues on proteins. MCN has been shown to bind to lysine residues on proteins and disrupt protein-protein interactions.
Biochemical and Physiological Effects:
MCN has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases and phosphatases, which are enzymes involved in protein degradation and signaling pathways. MCN has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MCN in lab experiments is its high specificity for lysine residues on proteins. This makes it a useful tool for studying protein-protein interactions. However, one limitation of using MCN is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on MCN. One area of research could be to develop more efficient synthesis methods for MCN. Another area of research could be to study the effects of MCN on specific signaling pathways and protein complexes. Additionally, MCN could be further developed as a potential anti-cancer agent.
Applications De Recherche Scientifique
MCN has been used in various scientific research studies due to its unique properties. It is a fluorescent dye that can be used to label proteins, DNA, and RNA. MCN has also been used in the study of protein-protein interactions, as it can bind to specific amino acid residues and disrupt protein-protein interactions.
Propriétés
IUPAC Name |
N-[2-chloro-4-[[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]methyl]phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H24Cl2N2O2/c36-30-20-22(15-17-32(30)38-34(40)28-13-5-9-24-7-1-3-11-26(24)28)19-23-16-18-33(31(37)21-23)39-35(41)29-14-6-10-25-8-2-4-12-27(25)29/h1-18,20-21H,19H2,(H,38,40)(H,39,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPCZZPESQKDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)NC(=O)C5=CC=CC6=CC=CC=C65)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-bromo-1',6-dimethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4723945.png)
![3-(1-adamantylmethyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4723951.png)
![1-(4-bromophenyl)-2-[(5-{[(4-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4723956.png)
![4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4723972.png)

![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4724002.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4724015.png)

![N~1~-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724029.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4724032.png)
![N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4724041.png)
![3-{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4724046.png)
![1-[(4-bromo-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4724048.png)